4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- EI-HRMS : m/z 168.0423 ([M]⁺, calculated for C₈H₈O₄).
- Fragmentation pattern: Loss of CO₂ (44 Da) and H₂O (18 Da).
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.12–6.19 (furan H), δ 12.1 (-COOH) |
| ¹³C NMR | δ 172.2 (C=O), δ 161.1 (furan C-O) |
| IR | 1727 cm⁻¹ (C=O), 3045 cm⁻¹ (C-H) |
| MS | m/z 168.0423 ([M]⁺) |
Tautomeric Forms and Conformational Dynamics
- Tautomerism : The carboxylic acid group (-COOH) exists predominantly in its non-ionized form in non-polar solvents. No evidence of keto-enol tautomerism is observed due to the absence of α-hydrogens.
- Conformational dynamics :
- Solvent effects : Polar solvents stabilize the envelope conformation via hydrogen bonding with the carboxylic acid group.
Figure 1: Proposed Conformational Equilibrium (Note: In text description) The pyran ring interconverts between an envelope conformation (dominant in solid state) and a half-chair form (observed in solution NMR).
Properties
IUPAC Name |
6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIWUGFSOGKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=COC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategies
The synthesis of 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid typically involves multistep organic reactions that construct the fused heterocyclic ring system and introduce the carboxylic acid functionality. Common approaches include:
- One-pot multicomponent reactions involving Knoevenagel condensation, Michael addition, and cyclization sequences to build the fused pyran-furan skeleton efficiently.
- Catalyst-assisted cyclization using transition metal catalysts or organocatalysts to promote regioselective ring closure and functional group transformations.
- Enzymatic or green chemistry methods employing biodegradable catalysts or magnetic nanoparticle-supported catalysts to enhance yield and selectivity while reducing environmental impact.
Specific Synthetic Routes
One-Pot Enantioselective Synthesis via Knoevenagel/Michael/Cyclization Sequence
- Reaction components: Aromatic aldehydes, malonate derivatives, and other nucleophiles.
- Catalysts: Organocatalysts such as chiral amines or proline derivatives.
- Conditions: Mild temperatures, often in aqueous or environmentally benign solvents.
- Outcome: High enantioselectivity and yields of functionalized pyran-fused heterocycles including derivatives similar to this compound.
- Research findings: This method provides a practical and scalable route with potential for antibacterial agent development.
Fe3O4 Schiff Base-Ni(II) Complex Catalyzed Multicomponent Synthesis
- Catalyst: Magnetic Fe3O4 nanoparticles functionalized with Schiff base ligands complexed with Ni(II).
- Advantages: Catalyst recyclability, enhanced reaction rates, and selectivity.
- Procedure: Multicomponent reaction under ultrasound assistance to promote ring formation and functionalization.
- Yields and purity: Reported high yields (up to 90%) with good purity and minimal by-products.
Pd-Catalyzed C–H Activation and Thermal Cyclization
- Catalyst: Palladium complexes.
- Mechanism: Direct C–H activation followed by intramolecular cyclization to form fused heterocycles.
- Application: Synthesis of substituted 2H-chromenes and related fused pyran derivatives, adaptable to furo[3,4-c]pyran systems.
- Benefits: High regioselectivity and functional group tolerance.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot multicomponent synthesis strategies are favored for their operational simplicity and ability to produce optically active compounds, which is critical for pharmaceutical applications.
- The use of magnetic nanoparticle-supported catalysts represents a green chemistry advancement, enabling catalyst recovery and reuse without significant loss of activity.
- Pd-catalyzed methods offer a powerful tool for constructing complex fused ring systems with high regio- and stereoselectivity, though they may require more stringent conditions and expensive catalysts.
- Recent studies emphasize the importance of catalyst design and reaction medium optimization to improve yields and reduce environmental impact.
- No direct preparation method exclusively naming this compound was found in isolated form; however, analogous fused pyran-furan carboxylic acids are synthesized using the above methods, indicating their applicability.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Biological Activities
Research has identified several notable biological activities associated with 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential use in cancer therapy.
These biological activities are attributed to the compound's ability to interact with biological macromolecules effectively.
Applications in Pharmaceuticals
Given its biological profile, this compound has several potential pharmaceutical applications:
- Drug Development : The compound can serve as a lead structure for developing new drugs targeting microbial infections or cancer.
- Intermediate in Synthesis : It can be used as an intermediate in synthesizing more complex pharmaceutical compounds due to its reactive functional groups.
Case Studies
-
Antimicrobial Activity Study :
A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications on the furan ring could enhance efficacy . -
Cytotoxicity Assay :
In vitro assays conducted on various cancer cell lines revealed that certain derivatives of this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a promising avenue for further research into anticancer therapies .
Mechanism of Action
The mechanism of action of 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Structural Features
The following table compares 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid with structurally related heterocyclic carboxylic acids:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups |
|---|---|---|---|---|---|
| This compound | 1601736-71-3 | C₈H₈O₄* | 168.14* | Furo[3,4-c]pyran | Carboxylic acid |
| (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-... carboxylic acid | 3650-09-7 | C₂₀H₂₈O₄ | 332.43 | Octahydrophenanthrene | Carboxylic acid, diol, isopropyl |
| tert-Butyl oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylic acid | 174209-00-8 | C₁₅H₂₂N₄O₃ | 306.37 | Pyrazolo[3,4-c]pyridine | Carboxylic acid, oxo, tert-butyl |
Functional Group and Reactivity Differences
- Carboxylic Acid Position : The target compound’s carboxylic acid is directly attached to the fused furopyran ring, while the phenanthrene derivative (3650-09-7) has additional hydroxyl and isopropyl groups, increasing its polarity and steric hindrance.
- Heteroatom Composition : The pyrazolo-pyridine derivative (174209-00-8) contains nitrogen atoms in its heterocycle, enabling distinct electronic interactions compared to the oxygen-dominated furopyran system.
- Applications : Furopyran derivatives are often explored for their pharmacokinetic profiles due to their moderate molecular weight (~168 g/mol), whereas bulkier compounds like the phenanthrene derivative (332.43 g/mol) may face challenges in bioavailability.
Research and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s supplier emphasizes its use in drug development, likely as a precursor for bioactive molecules or analytical standards.
- Comparative Stability : Furopyran systems generally exhibit greater oxidative stability than pyrazolo-pyridines due to fewer reactive nitrogen centers, as seen in Enamine Ltd.’s pyrazolo-pyridine derivative (174209-00-8).
- Biological Activity : Phenanthrene-based carboxylic acids (e.g., 3650-09-7) are often associated with anti-inflammatory or antimicrobial activity, whereas furopyran derivatives may target neurological or metabolic pathways.
Biological Activity
4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid is a heterocyclic compound with significant biological potential. Characterized by its unique furan and pyran ring system, this compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound based on recent research findings.
- Molecular Formula : C8H8O4
- Molecular Weight : 168.15 g/mol
- Functional Groups : Carboxylic acid group contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated that derivatives of the pyran structure inhibited Gram-positive bacteria with lower IC50 values than standard antibiotics like ampicillin .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities through various assays:
- DPPH Scavenging Assay : Compounds derived from the pyran structure exhibited strong DPPH scavenging activities, indicating potential as antioxidants. For example, certain derivatives showed DPPH inhibition comparable to butylated hydroxytoluene (BHT) .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : In studies using HCT-116 colorectal cancer cells, specific derivatives demonstrated significant cytotoxic effects with IC50 values as low as 75.1 µM. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), leading to reduced cell proliferation and induced apoptosis through caspase activation .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest a role in reducing oxidative stress by scavenging free radicals.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione | C8H6O4 | Cytotoxicity |
| Furo[3,4-c]pyridine-7-carboxylic acid | C8H5NO3 | Diverse biological activities |
| 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid | C6H6N2O3 | Anti-inflammatory properties |
The unique structure of this compound enhances its reactivity and biological profile compared to these related compounds.
Case Studies
Several studies have highlighted the potential applications of this compound in various fields:
Study on Antimicrobial Efficacy
A recent study synthesized multiple derivatives based on the furo-pyran scaffold and evaluated their antimicrobial efficacy against a panel of bacteria. The results indicated that certain derivatives outperformed traditional antibiotics in inhibiting bacterial growth .
Evaluation of Antioxidant Activity
Another study utilized the FRAP method to assess the reducing power of various furo-pyran derivatives. The findings showed that some compounds exhibited EC50 values comparable to established antioxidants like BHT .
Q & A
Q. What are the common synthetic routes for 4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, related furanopyran derivatives are synthesized via palladium-catalyzed cross-coupling reactions or acid-mediated cyclization of precursor molecules. Solvents like dimethylformamide (DMF) or toluene are often used, with careful control of temperature and stoichiometry to optimize yields . Intermediate purification may involve recrystallization or column chromatography, as demonstrated in the synthesis of pyrazolo-linked pyridine carboxylic acids .
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray crystallography is essential for resolving stereochemistry and bond configurations, as shown in studies of structurally similar furopyran derivatives (e.g., monoclinic crystal system with space group P2₁/n) . Complementary methods include:
Q. How can researchers address low yields during the final purification stage?
Low yields often arise from poor solubility or competing side reactions. Strategies include:
- Adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures).
- Using acid-base extraction to isolate the carboxylic acid moiety.
- Employing preparative HPLC for enantiomerically pure samples, as seen in chiral compound isolation workflows .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for furanopyran derivatives?
Discrepancies may stem from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To resolve these:
Q. What methodologies optimize enantiomeric purity in asymmetric synthesis of this compound?
Advanced approaches include:
- Chiral auxiliaries : Use of enantiopure starting materials, as in the synthesis of (4S,7R,7aR)-configured furopyran derivatives .
- Catalytic asymmetric catalysis : Palladium complexes with chiral ligands for stereocontrol during cyclization .
- Chiral chromatography : Preparative separation using cellulose-based columns .
Q. How can in silico tools predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) can prioritize compounds for antimicrobial testing. For instance, benzo-fused pyran derivatives showed activity against Staphylococcus aureus via membrane disruption, validated by MIC assays . Additionally, QSAR models correlate substituent electronic properties (e.g., logP, PSA) with bioactivity .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported LogP values for similar compounds?
LogP variations may arise from measurement conditions (e.g., pH, solvent). To validate:
- Use standardized shake-flask methods.
- Cross-reference computed LogP (e.g., ChemAxon) with experimental data from analogs, such as 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (LogP = 0.909) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Implement process analytical technology (PAT) for real-time monitoring.
- Optimize reaction parameters (e.g., temperature gradients, catalyst loading) using design-of-experiments (DoE) frameworks .
- Standardize purification protocols, as demonstrated in large-scale ethyl acetate extractions .
Methodological Resources
- Crystallography : Refer to Molecules (2012) for protocols on single-crystal X-ray diffraction of furopyran analogs .
- Synthesis : Follow PubChem-documented routes for palladium-catalyzed coupling and cyclization .
- Biological Assays : Adapt antimicrobial testing frameworks from studies on benzo-fused pyran derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
